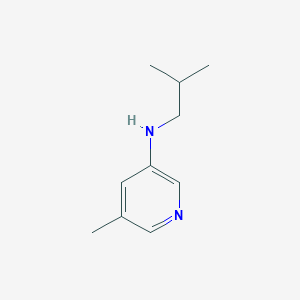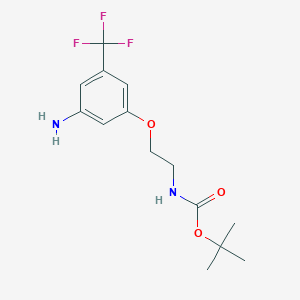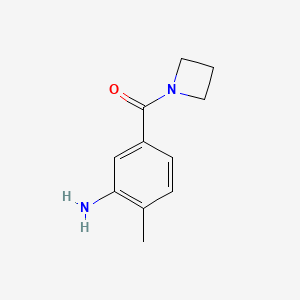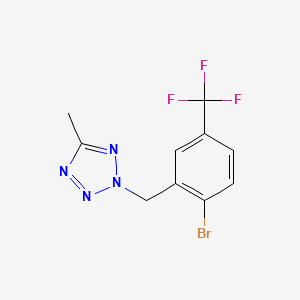
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom and a heptafluorobutoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene typically involves the reaction of 4-bromophenol with 1H,1H-heptafluorobutyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified through techniques such as column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding phenols or quinones. Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzene derivative.
Addition Reactions: The heptafluorobutoxy group can undergo addition reactions with electrophiles, leading to the formation of new functionalized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetone, dimethylformamide, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromine atom and the heptafluorobutoxy group can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a fluorine atom instead of the heptafluorobutoxy group, resulting in different chemical reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene:
1-Bromo-4-(difluoromethyl)benzene: The presence of a difluoromethyl group affects the compound’s chemical behavior and its interactions with biological targets.
The uniqueness of this compound lies in its heptafluorobutoxy group, which provides distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
1365808-49-6 |
|---|---|
Formule moléculaire |
C10H6BrF7O |
Poids moléculaire |
355.05 g/mol |
Nom IUPAC |
1-bromo-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C10H6BrF7O/c11-6-1-3-7(4-2-6)19-5-8(12,13)9(14,15)10(16,17)18/h1-4H,5H2 |
Clé InChI |
UNAMITOBDAYPBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(C(C(F)(F)F)(F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)

![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)

![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)



